5-(Difluoromethoxy)-2-fluoropyridine
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Overview
Description
5-(Difluoromethoxy)-2-fluoropyridine: is an organofluorine compound that features a pyridine ring substituted with both a difluoromethoxy group and a fluorine atom. Organofluorine compounds are known for their unique properties, which include enhanced stability, lipophilicity, and bioavailability. These characteristics make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a pyridine derivative with difluoromethyl ether and a fluorinating agent under controlled conditions . The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 5-(Difluoromethoxy)-2-fluoropyridine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and the difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-(Difluoromethoxy)-2-fluoropyridine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable for developing new materials and catalysts .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its fluorinated groups can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable component in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new pesticides and herbicides .
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2-fluoropyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and fluorine groups can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential .
Comparison with Similar Compounds
- 5-Bromo-2-(difluoromethoxy)pyridine
- 5-Difluoromethoxy-2-mercaptobenzimidazole
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
Uniqueness: 5-(Difluoromethoxy)-2-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both a difluoromethoxy group and a fluorine atom imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
IUPAC Name |
5-(difluoromethoxy)-2-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYNBQKHBNEVLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130318-80-8 |
Source
|
Record name | 5-(difluoromethoxy)-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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